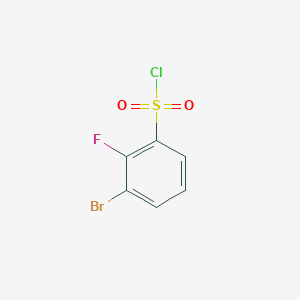

3-Bromo-2-fluorobenzenesulfonylchloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIVRVSTKMVMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-fluorobenzenesulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-fluorobenzenesulfonyl chloride (CAS No. 1214372-19-6), a key halogenated aromatic sulfonyl chloride. This document delves into its fundamental physicochemical properties, established synthetic routes, characteristic reactivity, and significant applications, particularly its role as a versatile building block in medicinal chemistry and drug development. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical synthesis fields, offering expert insights into its handling, characterization, and strategic utilization in complex molecular design.

Introduction: Strategic Importance in Synthesis

3-Bromo-2-fluorobenzenesulfonyl chloride is a highly functionalized aromatic compound that has garnered significant interest as a synthetic intermediate. Its molecular architecture is distinguished by three key reactive sites: a highly electrophilic sulfonyl chloride group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate the electronic properties and metabolic stability of derivative molecules.

The sulfonyl chloride moiety is a cornerstone for the synthesis of sulfonamides, a privileged functional group present in a vast array of clinically significant drugs, including antibacterial, anticancer, and antiviral agents.[1] The strategic placement of the bromo and fluoro substituents provides medicinal chemists with the tools to perform late-stage functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide serves to elucidate the properties and reactivity that make this compound a valuable asset in modern organic synthesis.

Molecular Structure and Chemical Identifiers

A precise understanding of the molecule's identity is paramount for any scientific endeavor. The structural and identifying information for 3-Bromo-2-fluorobenzenesulfonyl chloride is summarized below.

| Identifier | Value | Source |

| CAS Number | 1214372-19-6 | |

| Molecular Formula | C₆H₃BrClFO₂S | |

| Molecular Weight | 273.51 g/mol | |

| IUPAC Name | 3-bromo-2-fluorobenzenesulfonyl chloride | |

| InChI | 1S/C6H3BrClFO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H | |

| InChIKey | HCIVRVSTKMVMGM-UHFFFAOYSA-N | |

| SMILES | O=S(Cl)(C1=C(F)C(Br)=CC=C1) | N/A |

Physicochemical and Spectroscopic Properties

The physical properties of 3-Bromo-2-fluorobenzenesulfonyl chloride dictate its handling, storage, and reaction conditions. These properties are consolidated from supplier technical data sheets.

| Property | Value | Source(s) |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Ambient Temperature |

Spectroscopic Characterization

While specific spectral data is not publicly cataloged, the structure of 3-Bromo-2-fluorobenzenesulfonyl chloride allows for predictable characterization using standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would exhibit complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the fluorine and adjacent protons.

-

¹⁹F NMR : A single resonance, likely a doublet of doublets, would be observed due to coupling with neighboring aromatic protons.

-

¹³C NMR : Six distinct signals would be present in the aromatic region, with carbon-fluorine couplings (¹JCF, ²JCF, etc.) providing key structural information.

-

-

Infrared (IR) Spectroscopy : Strong characteristic absorption bands would be visible for the S=O asymmetric and symmetric stretches of the sulfonyl chloride group, typically found around 1375 cm⁻¹ and 1185 cm⁻¹, respectively.

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

Synthesis and Manufacturing

Aryl sulfonyl chlorides are commonly synthesized from the corresponding anilines via a diazotization-sulfonylation sequence, a variant of the Sandmeyer reaction. This established and scalable methodology is the most probable route for the industrial production of 3-Bromo-2-fluorobenzenesulfonyl chloride.

Proposed Synthetic Workflow

The synthesis begins with 3-Bromo-2-fluoroaniline, a readily available starting material.[2][3][4]

Step 1: Diazotization. The process involves the treatment of 3-Bromo-2-fluoroaniline with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

Step 2: Sulfonyl Chlorination. The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) saturated with a copper(I) or copper(II) chloride catalyst. This effects the substitution of the diazonium group with a sulfonyl chloride moiety, liberating nitrogen gas.[5]

Caption: Proposed synthetic pathway for 3-Bromo-2-fluorobenzenesulfonyl chloride.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-2-fluorobenzenesulfonyl chloride is rooted in the predictable and powerful reactivity of its sulfonyl chloride functional group.

Sulfonamide Synthesis: A Cornerstone of Medicinal Chemistry

The primary application of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides.[6][7] This reaction is highly efficient and proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced.

The resulting sulfonamide linkage is a key pharmacophore in numerous drugs due to its ability to act as a hydrogen bond donor and acceptor, mimicking the geometry of a peptide bond while being resistant to hydrolysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 58534-95-5|3-Bromo-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 5. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 6. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

3-Bromo-2-fluorobenzenesulfonyl chloride synthesis route

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluorobenzenesulfonyl Chloride

3-Bromo-2-fluorobenzenesulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties, and a reactive sulfonyl chloride group for sulfonamide formation, makes it a valuable building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of a robust and modern synthetic route to 3-bromo-2-fluorobenzenesulfonyl chloride, focusing on the Sandmeyer-type reaction from 3-bromo-2-fluoroaniline. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the rationale behind the choice of reagents and reaction conditions, in line with the principles of scientific integrity and practical application.

Introduction: The Strategic Importance of 3-Bromo-2-fluorobenzenesulfonyl Chloride

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2] The availability of diverse and functionalized sulfonyl chlorides is therefore a critical bottleneck in the discovery and development of new chemical entities.

3-Bromo-2-fluorobenzenesulfonyl chloride offers a trifecta of functionalities that make it a particularly strategic building block:

-

The Sulfonyl Chloride Group: This is the primary reactive handle for the formation of sulfonamides.

-

The Fluorine Atom: The presence of a fluorine atom can significantly impact the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

-

The Bromine Atom: The bromine atom serves as a versatile point for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3][4]

This unique combination of features allows for the rapid construction of complex molecular architectures and the exploration of a broad chemical space in drug discovery programs.

The Synthetic Route: A Modern Approach to the Sandmeyer Reaction

The most reliable and scalable method for the synthesis of 3-bromo-2-fluorobenzenesulfonyl chloride is a modification of the classic Sandmeyer reaction. This approach begins with the readily available starting material, 3-bromo-2-fluoroaniline. The overall transformation is a two-step process that is often performed in a single pot:

-

Diazotization: The amino group of 3-bromo-2-fluoroaniline is converted into a diazonium salt using a nitrite source in an acidic medium.

-

Chlorosulfonylation: The diazonium salt is then reacted with a source of sulfur dioxide (SO2) in the presence of a copper catalyst to yield the desired sulfonyl chloride.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow for the synthesis of 3-bromo-2-fluorobenzenesulfonyl chloride.

Mechanistic Considerations and Rationale for Reagent Selection

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sandmeyer reaction for the synthesis of sulfonyl chlorides is a radical process initiated by a single-electron transfer (SET) from a copper(I) species to the diazonium salt.

Diazotization: The first step is the formation of the arenediazonium salt. In the presence of a strong acid like HCl, sodium nitrite is protonated to form nitrous acid (HONO), which then generates the nitrosonium ion (NO+). The amino group of 3-bromo-2-fluoroaniline acts as a nucleophile, attacking the nitrosonium ion, and after a series of proton transfers and dehydration, the diazonium salt is formed. This process is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the thermally sensitive diazonium salt.[5]

Chlorosulfonylation: The subsequent chlorosulfonylation step is where the choice of reagents is critical for success.

-

Sulfur Dioxide (SO2) Source: Traditionally, this reaction is performed by bubbling gaseous SO2 through the reaction mixture. However, SO2 is a toxic and corrosive gas, making it difficult to handle in a laboratory setting. A significant advancement in this area is the use of a stable, solid SO2 surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[6][7] DABSO is an easily handled solid that releases SO2 in a controlled manner under the reaction conditions, improving safety and reproducibility.[6][7]

-

Copper Catalyst: A copper catalyst, typically CuCl or CuCl2, is essential for the reaction to proceed efficiently.[1][8] The active catalytic species is Cu(I), which initiates the radical process by reducing the diazonium salt to an aryl radical, with the concomitant release of nitrogen gas. The aryl radical then reacts with SO2 to form an arylsulfonyl radical. This radical is then oxidized by Cu(II) to form the sulfonyl chloride and regenerate the Cu(I) catalyst, thus completing the catalytic cycle.

The key steps of the catalytic cycle are depicted in the following diagram:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 8. pure.mpg.de [pure.mpg.de]

reactivity of 3-Bromo-2-fluorobenzenesulfonyl chloride with amines.

An In-Depth Technical Guide to the Reactivity of 3-Bromo-2-fluorobenzenesulfonyl Chloride with Amines

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-bromo-2-fluorobenzenesulfonyl chloride with primary and secondary amines, a cornerstone reaction for the synthesis of novel sulfonamides in drug discovery and materials science. We will delve into the intricate interplay of electronic and steric effects governed by the unique substitution pattern of the aryl ring. This document moves beyond simple procedural outlines to explain the underlying chemical principles, offering field-proven insights into reaction optimization, mechanism, and potential competing pathways. Detailed, self-validating experimental protocols are provided, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Aryl Sulfonamides

Aryl sulfonamides are a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs, including antibiotics, diuretics, and anticancer agents.[1][2] Their chemical and metabolic stability, coupled with their ability to act as hydrogen bond donors and acceptors, makes them valuable bioisosteres for amides.[3] The most common and robust method for their synthesis is the coupling of an amine with an aryl sulfonyl chloride.[1][4]

3-Bromo-2-fluorobenzenesulfonyl chloride is a particularly interesting building block. The presence of three distinct functionalities—the highly reactive sulfonyl chloride, a bromine atom suitable for cross-coupling, and a fluorine atom—offers multiple avenues for subsequent molecular elaboration. However, the ortho-fluoro and meta-bromo substituents profoundly influence the reactivity at the sulfonyl group, creating a unique chemical landscape that researchers must navigate with precision. This guide illuminates that landscape.

Physicochemical Properties and Safety Profile

Before any experimental work, a thorough understanding of the reagent's properties and hazards is paramount.

Table 1: Properties of 3-Bromo-2-fluorobenzenesulfonyl chloride

| Property | Value | Source |

| CAS Number | 1214372-19-6 | [5] |

| Molecular Formula | C₆H₃BrClFO₂S | [5] |

| Molecular Weight | 273.51 g/mol | |

| Physical Form | Liquid | [5] |

| Purity | Typically ≥95% | [5] |

Safety and Handling:

3-Bromo-2-fluorobenzenesulfonyl chloride is classified as a corrosive substance.[5][6] The material can cause severe skin burns and eye damage.[5][6] It is also highly sensitive to moisture, hydrolyzing to the corresponding sulfonic acid.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]

-

Precautionary Measures: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] All glassware and solvents must be scrupulously dried to prevent hydrolysis.[7] Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[6]

The Core Reaction: Sulfonamide Formation

The reaction of 3-bromo-2-fluorobenzenesulfonyl chloride with a primary or secondary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

General Mechanism

The amine's lone pair of electrons acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack is followed by the expulsion of the chloride ion, an excellent leaving group, to form the sulfonamide. The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.[7][8]

Caption: General mechanism for sulfonamide formation.

Causality of Substituent Effects

The reactivity of 3-bromo-2-fluorobenzenesulfonyl chloride is a delicate balance of electronic activation and steric hindrance.

-

Electronic Effects: The sulfonyl group (-SO₂Cl) is strongly electron-withdrawing. This effect is amplified by the substituents on the aromatic ring.

-

Ortho-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[9] This effect significantly increases the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack. This activation outweighs the barrier of breaking the strong S-Cl bond, as the initial attack is the rate-determining step.[10]

-

Meta-Bromo Group: Bromine also exerts a net electron-withdrawing effect through induction (-I), further enhancing the electrophilicity of the sulfur atom.

-

-

Steric Effects: The fluorine atom, being positioned ortho to the sulfonyl chloride group, introduces steric bulk near the reaction center. While fluorine is the smallest halogen, its presence can still hinder the approach of bulky secondary amines or sterically demanding primary amines (e.g., tert-butylamine).[11][12] This effect is a critical consideration in experimental design, as it may necessitate longer reaction times or higher temperatures for sterically encumbered nucleophiles.

Competing Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

A crucial consideration when working with this substrate is the potential for a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The aryl ring is activated towards nucleophilic attack by the strongly electron-withdrawing sulfonyl group.[10]

-

Mechanism: An amine could potentially attack the carbon atom bearing the fluorine, displacing it. This is plausible because fluorine, despite its strong bond to carbon, is an excellent leaving group in SNAr reactions when the ring is sufficiently activated.[10] The rate-determining step is the initial nucleophilic attack, which forms a stabilized carbanion intermediate (a Meisenheimer complex).[9][13]

-

Selectivity: In most cases, the reaction at the sulfonyl chloride group is significantly faster and more favorable than SNAr.[14] The sulfur atom is more electrophilic and the chloride is a better leaving group under these conditions than fluoride. However, under forcing conditions (high temperatures, very strong nucleophiles, or with less reactive sulfonyl functionalities like sulfonyl fluorides), SNAr can become a significant side reaction.[3][14] Researchers should be vigilant for the formation of SNAr byproducts, particularly when using highly nucleophilic, non-bulky amines.

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 12. reddit.com [reddit.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-fluorobenzenesulfonyl Chloride

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a reagent's physicochemical properties is paramount for its effective application. This guide provides a detailed examination of the solubility and stability of 3-Bromo-2-fluorobenzenesulfonyl chloride, a key intermediate in organic synthesis. Given the limited specific literature on this compound, this document synthesizes information from analogous structures and presents robust, field-proven protocols for its empirical characterization.

Introduction: The Profile of a Versatile Reagent

3-Bromo-2-fluorobenzenesulfonyl chloride (C₆H₃BrClFO₂S) is an aromatic sulfonyl chloride featuring a unique substitution pattern that offers multiple avenues for synthetic diversification. The presence of bromo, fluoro, and sulfonyl chloride moieties on the benzene ring makes it a valuable building block for introducing complex functionalities into target molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.

However, the very reactivity that makes this compound synthetically useful also dictates its stability and handling requirements. The sulfonyl chloride group is highly susceptible to nucleophilic attack, especially by water, leading to hydrolysis. This inherent reactivity profile governs its solubility in various solvents and its stability under different storage and reaction conditions. This guide is structured to provide both a theoretical framework for understanding these properties and a practical set of methodologies for their precise determination.

Part 1: The Stability Profile of 3-Bromo-2-fluorobenzenesulfonyl Chloride

The utility of any chemical reagent is fundamentally linked to its stability. For sulfonyl chlorides, the primary degradation pathway of concern is hydrolysis, but thermal and photolytic decomposition can also be relevant factors.

Core Concepts in Stability

Aromatic sulfonyl chlorides are electrophilic compounds that readily react with nucleophiles. The most common degradation pathway is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, a reaction that is often catalyzed by acid or base. The stability of sulfonyl halides generally follows the order: fluorides > chlorides > bromides > iodides.[1]

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluoro and bromo substituents in the target molecule, are expected to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack and hydrolysis.[2][3] This is consistent with studies on various substituted benzenesulfonyl chlorides where hydrolysis rates were found to follow the Hammett equation.[3][4]

Besides hydrolysis, thermal decomposition can occur, which may involve the cleavage of the carbon-sulfur or sulfur-chlorine bonds, potentially leading to the extrusion of sulfur dioxide.[5][6]

Caption: General pathway for the hydrolysis of an aromatic sulfonyl chloride.

Inferred Stability Based on Analogous Compounds

| Compound | Stability Characteristics | Reference |

| Benzenesulfonyl chloride | Stable in cold water, but decomposes in hot water.[7][8] Incompatible with bases.[7] | [7][8] |

| 4-Fluorobenzenesulfonyl chloride | Moisture sensitive; contact with water liberates toxic gas.[9] | [9] |

| 3-Bromobenzenesulfonyl chloride | Corrosive; causes severe skin burns and eye damage.[10] Reacts with water. | [10] |

| Heteroaromatic Sulfonyl Chlorides | Stability is highly dependent on the nature and position of heteroatoms and substituents. Many are prone to SO₂ extrusion or hydrolysis.[5][11] | [5][11] |

Experimental Protocol for Determining Hydrolytic Stability

This protocol outlines a forced degradation study to determine the stability of 3-Bromo-2-fluorobenzenesulfonyl chloride under neutral, acidic, and basic conditions. The primary analytical technique employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is ideal for separating the parent compound from its more polar sulfonic acid degradant.[12]

Objective: To quantify the rate of hydrolysis at a given temperature across a range of pH values.

Materials and Equipment:

-

3-Bromo-2-fluorobenzenesulfonyl chloride

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate buffer (for neutral pH)

-

HPLC system with a UV detector and a C18 column

-

Constant temperature bath or incubator

-

Volumetric flasks, pipettes, and vials

Methodology:

-

Stock Solution Preparation:

-

Accurately prepare a stock solution of 3-Bromo-2-fluorobenzenesulfonyl chloride at approximately 1 mg/mL in acetonitrile. This organic solvent prevents premature hydrolysis.[13]

-

-

Reaction Media Preparation:

-

Prepare three aqueous solutions: 0.1 M HCl (acidic), a neutral buffer (e.g., pH 7.0 phosphate buffer), and 0.1 M NaOH (basic).

-

-

Initiation of Degradation Study:

-

For each condition, add a small aliquot of the stock solution to a larger volume of the pre-heated (e.g., 60°C) aqueous reaction medium to achieve a final concentration of approximately 100 µg/mL.[14] The ratio of aqueous medium to acetonitrile should be high (e.g., 9:1) to ensure the degradation conditions are dominant.

-

Immediately vortex the mixture and consider this "time zero" (T₀).

-

-

Time-Point Sampling:

-

At predetermined intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.[14]

-

For the acidic and basic samples, immediately neutralize them with an equimolar amount of base or acid, respectively, to quench the reaction.

-

Dilute the samples, if necessary, with the HPLC mobile phase.

-

-

HPLC Analysis:

-

Analyze all samples using a validated, stability-indicating HPLC method. The method should be capable of resolving the peak for 3-Bromo-2-fluorobenzenesulfonyl chloride from any degradation products.

-

Monitor the disappearance of the parent compound's peak area over time.

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area of the parent compound versus time for each condition.

-

The slope of this line corresponds to the negative of the pseudo-first-order rate constant (-k) for the degradation.

-

Part 2: The Solubility Profile of 3-Bromo-2-fluorobenzenesulfonyl Chloride

Solubility is a critical parameter that dictates the choice of solvents for reactions, purifications, and formulations. The principle of "like dissolves like" is the guiding tenet for predicting solubility.

Theoretical Solubility Considerations

3-Bromo-2-fluorobenzenesulfonyl chloride is a polar molecule due to the highly polar sulfonyl chloride group and the electronegative halogen substituents. However, the benzene ring provides significant nonpolar character.

-

Aprotic Solvents: It is expected to be readily soluble in a wide range of common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, acetone, and ethyl acetate.[15]

-

Nonpolar Solvents: Solubility in nonpolar solvents like hexane or toluene may be more limited but still possible.

-

Protic Solvents: It is expected to be insoluble in water, as the rate of hydrolysis is likely faster than the rate of dissolution.[7][8] Similarly, it will react with alcohols (alcoholysis) to form sulfonate esters, making these solvents unsuitable for storage, though they can be used as reagents.[16]

Inferred Solubility Based on Analogous Compounds

The solubility of benzenesulfonyl chloride and its derivatives provides a strong indication of the expected behavior of the title compound.

| Solvent | Compound | Solubility | Reference |

| Water | Benzenesulfonyl chloride | Insoluble (reacts) | [8][17] |

| Diethyl Ether | Benzenesulfonyl chloride | Soluble | [8][15] |

| Chloroform | Benzenesulfonyl chloride | Soluble | [15] |

| Ethanol | Benzenesulfonyl chloride | Soluble (reacts) | [8] |

| Dichloromethane | 3-Bromobenzenesulfonyl chloride | Soluble | [6 (Smolecule)] |

| Acetone | 3-Bromobenzenesulfonyl chloride | Soluble | [6 (Smolecule)] |

Experimental Protocol for Quantitative Solubility Determination

This protocol describes the equilibrium shake-flask method, a gold standard for determining the solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of 3-Bromo-2-fluorobenzenesulfonyl chloride in selected aprotic solvents at a controlled temperature.

Materials and Equipment:

-

3-Bromo-2-fluorobenzenesulfonyl chloride

-

Selected solvents (e.g., DCM, THF, Acetonitrile, Toluene)

-

Analytical balance

-

Scintillation vials or screw-cap tubes

-

Orbital shaker with temperature control

-

Syringe filters (PTFE, 0.22 µm)

-

HPLC or UV-Vis spectrophotometer

Caption: Experimental workflow for the shake-flask solubility measurement.

Methodology:

-

Sample Preparation:

-

Add an excess amount of 3-Bromo-2-fluorobenzenesulfonyl chloride to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

-

Sample Collection:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectroscopy.

-

The calibration curve should be prepared using accurately weighed standards of 3-Bromo-2-fluorobenzenesulfonyl chloride dissolved in the same solvent.

-

-

Calculation:

-

Using the concentration of the diluted sample determined from the calibration curve, back-calculate the concentration in the original, undiluted filtrate. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Part 3: Safe Handling and Storage

Given their reactivity, all sulfonyl chlorides must be handled with appropriate care.

-

Handling: 3-Bromo-2-fluorobenzenesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[10][18] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19] An eyewash station and safety shower should be readily accessible.[19]

-

Storage: This compound is moisture-sensitive.[9] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, strong bases, and oxidizing agents.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong its shelf life.

Conclusion

While specific empirical data for 3-Bromo-2-fluorobenzenesulfonyl chloride remains to be published, a strong, predictive understanding of its solubility and stability can be derived from the well-established principles of physical organic chemistry and data from analogous compounds. It is anticipated to be a reactive, moisture-sensitive compound with good solubility in aprotic organic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the precise data required for their specific applications, ensuring the reliable and safe use of this versatile synthetic building block.

References

-

Rogae, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Available at: [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Available at: [Link]

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Available at: [Link]

-

Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1347-1351. Available at: [Link]

-

Studocu. (2024). Solubility test for Organic Compounds. Available at: [Link]

-

Quora. (2017). How to determine the solubility of organic compounds. Available at: [Link]

-

Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. Available at: [Link]

-

Solubility of Things. (n.d.). Benzenesulfonyl chloride. Available at: [Link]

-

University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

-

King, J. F., & Lee, T. W. S. (1981). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 59(2), 356-361. Available at: [Link]

-

Iino, M., et al. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry, 46(14), 2825-2829. Available at: [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Available at: [Link]

-

Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

-

Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Available at: [Link]

-

ChemBK. (2024). 3-FLUORO-4-BROMOBENZENESULFONYL CHLORIDE. Available at: [Link]

-

PubChem. (n.d.). 3-Fluorobenzenesulfonyl Chloride. Available at: [Link]

-

Sanke Gowda, H., & Shakunthala, R. (1986). ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 25A, 95-96. Available at: [Link]

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Available at: [Link]

- Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.

-

Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. Available at: [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]

- Google Patents. (n.d.). US3626004A - Method of preparing alkyl sulfonyl chloride.

-

SlideShare. (n.d.). Stability testing protocols for Pharmacy students.pptx. Available at: [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846–854. Available at: [Link]

-

Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Available at: [Link]

-

European Medicines Agency. (2003). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Available at: [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Available at: [Link]

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 8. sfdchem.com [sfdchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. researchgate.net [researchgate.net]

- 17. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 18. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

safety and handling of 3-Bromo-2-fluorobenzenesulfonyl chloride

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-fluorobenzenesulfonyl chloride is a reactive building block crucial in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its utility, however, is matched by its hazardous nature. As a sulfonyl chloride, it is corrosive and reacts exothermically with nucleophiles, most notably water. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Bromo-2-fluorobenzenesulfonyl chloride, grounded in the principles of chemical reactivity and laboratory best practices. It is intended to empower researchers to work confidently and safely with this valuable reagent.

Chemical and Physical Identity

Understanding the fundamental properties of a reagent is the first step toward safe handling. 3-Bromo-2-fluorobenzenesulfonyl chloride is a halogenated aryl sulfonyl chloride. Its structure, containing a bromine and a fluorine atom on the benzene ring, influences its reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 1214372-19-6 | [1] |

| Molecular Formula | C6H3BrClFO2S | [1] |

| Molecular Weight | 273.51 g/mol | |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Ambient | [1] |

Hazard Identification and Risk Assessment

3-Bromo-2-fluorobenzenesulfonyl chloride is classified as a hazardous substance, primarily due to its corrosive nature. The key to safe handling lies in a thorough understanding of its potential risks.

GHS Hazard Classification:

-

Signal Word: Danger[1]

-

Pictogram: GHS05 (Corrosion)[1]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage[1].

The primary danger associated with 3-Bromo-2-fluorobenzenesulfonyl chloride, like other sulfonyl chlorides, is its vigorous reaction with water and other nucleophilic substances. This reactivity is the basis for its synthetic utility but also the source of its hazards. Contact with moisture, including humidity in the air, can lead to the formation of hydrochloric acid and 3-bromo-2-fluorobenzenesulfonic acid, both of which are corrosive.[2][3]

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling 3-Bromo-2-fluorobenzenesulfonyl chloride. The goal is to create a complete barrier between the researcher and the chemical.[4][5]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[4][6] For operations with a higher risk of splashing, such as transfers of larger quantities, a full face shield should be worn in addition to goggles.[4][7]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for incidental contact.[8] For prolonged handling or in the case of a spill, heavier-duty gloves should be used. Always inspect gloves for any signs of degradation or perforation before use.

-

Protective Clothing: A flame-resistant lab coat is required. For larger-scale work, a chemical-resistant apron or coveralls provide an additional layer of protection.[4] All clothing should be long-sleeved, and open-toed shoes are strictly prohibited.[9]

-

-

Respiratory Protection: All manipulations of 3-Bromo-2-fluorobenzenesulfonyl chloride should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] In situations where a fume hood is not available or during a large spill, a full-face respirator with an appropriate acid gas cartridge is necessary.[6][8]

Laboratory Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the reagent.

Handling

-

Ventilation: Always handle 3-Bromo-2-fluorobenzenesulfonyl chloride in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Inert Atmosphere: While not always necessary for small-scale reactions, for prolonged storage or sensitive applications, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation from atmospheric moisture.[2]

-

Addition to Reactions: When adding 3-Bromo-2-fluorobenzenesulfonyl chloride to a reaction mixture, it should be done slowly and in a controlled manner, especially if the reaction is exothermic.[11]

-

Avoiding Incompatibilities: Keep the compound away from water, bases, alcohols, and amines, as it can react vigorously with these substances.[8][12]

Storage

-

Containers: Store in the original, tightly sealed container.[8]

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[8][13] The storage area should be separate from incompatible materials.[8]

-

Moisture Control: Due to its water-reactivity, it is crucial to store 3-Bromo-2-fluorobenzenesulfonyl chloride in a moisture-free environment.[3]

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is crucial to minimizing harm.

Spills

-

Small Spills (in a fume hood):

-

Alert others in the immediate vicinity.

-

Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like dry sand, earth, or vermiculite.[8] Do not use water.[8]

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.

-

-

Large Spills (outside a fume hood):

-

Evacuate the area immediately.[14]

-

Alert your supervisor and institutional safety office.

-

If safe to do so, control sources of ignition and ensure the area is well-ventilated.[15]

-

Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency response personnel.

-

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.[16]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[16] Seek immediate medical attention.[16]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[16] Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water and drink plenty of water or milk if the person is conscious.[16] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[16]

Experimental Workflow: Quenching and Work-up

A common procedure in reactions involving sulfonyl chlorides is the quenching of the unreacted reagent and subsequent work-up. This must be done with care to control the exothermic reaction and prevent the hydrolysis of the desired product.[2]

Step-by-Step Quenching Protocol:

-

Cooling: At the end of the reaction, cool the reaction mixture in an ice bath (0-5 °C). This is crucial to manage the exothermicity of the quench.

-

Slow Addition: Slowly and carefully add the reaction mixture to a separate flask containing ice-cold water or a dilute aqueous acid solution with vigorous stirring.[11][17] The slow addition allows for better heat dissipation.

-

Monitoring: Monitor the temperature of the quenching mixture to ensure it does not rise significantly.

-

Extraction: Once the quench is complete and the mixture has returned to room temperature, proceed with the appropriate extraction procedure to isolate the product.

-

Neutralization: If necessary, a mild base (e.g., sodium bicarbonate solution) can be used to neutralize any remaining acidic components.[18]

Workflow Diagram:

Caption: Controlled quenching workflow for sulfonyl chloride reactions.

Waste Disposal

All waste containing 3-Bromo-2-fluorobenzenesulfonyl chloride or its byproducts must be treated as hazardous waste.

-

Containers: Collect all waste in clearly labeled, sealed, and appropriate containers.

-

Compatibility: Do not mix incompatible waste streams.

-

Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[13]

Conclusion

3-Bromo-2-fluorobenzenesulfonyl chloride is a powerful tool in the arsenal of the synthetic chemist. By understanding its reactivity and adhering to the safety protocols outlined in this guide, researchers can mitigate the risks and harness its full potential for scientific discovery and the development of new medicines. A proactive and informed approach to safety is paramount in the modern research laboratory.

References

- Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.).

- Safety and Handling of 3-Isopropylbenzenesulfonyl Chloride: An In-depth Technical Guide. (n.d.). Benchchem.

- Avoiding impurities in the synthesis of sulfonyl chlorides. (n.d.). Benchchem.

- 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6. (n.d.). Sigma-Aldrich.

- Sulfuryl chloride. (2023, August 6). Sciencemadness Wiki.

- SULPHURYL CHLORIDE. (n.d.). SD Fine-Chem.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.

- Removing thionyl chloride. (2019, June 17). Reddit.

- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.

- Spill Control/Emergency Response. (2025, January 14). EHSO Manual 2025-2026.

- sulfuryl chloride. (n.d.). CAMEO Chemicals | NOAA.

- SAFETY DATA SHEET. (2008, February 21). Fisher Scientific.

- 3-Bromobenzenesulfonyl chloride - SAFETY DATA SHEET. (2024, March 28).

- Essential Chemical PPE. (2023, September 8). Trimaco.

- Chemical Spill Procedures. (n.d.). Princeton EHS.

- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.

- Any tips on cleaning up SO2Cl2 chlorination reactions?. (2020, July 22). Reddit.

- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).

- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.

- PPE for Hazardous Chemicals. (n.d.). Canada Safety Training.

- 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6. (n.d.). Sigma-Aldrich.

Sources

- 1. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. trimaco.com [trimaco.com]

- 5. hazmatschool.com [hazmatschool.com]

- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 8. nbinno.com [nbinno.com]

- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. fishersci.com [fishersci.com]

- 17. reddit.com [reddit.com]

- 18. reddit.com [reddit.com]

Introduction: The Strategic Importance of Tunable Electrophiles in Synthesis

An In-depth Technical Guide to the Electrophilicity of the 3-Bromo-2-fluorobenzenesulfonyl Chloride Sulfur Atom

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in modern organic synthesis, prized for their role as powerful electrophiles.[1][2] The sulfur atom, in its high S(VI) oxidation state and bonded to three electronegative atoms (two oxygens, one chlorine), is inherently electron-deficient and thus highly susceptible to nucleophilic attack. This reactivity is the basis for the formation of sulfonamides and sulfonate esters—motifs that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[2][3]

In drug discovery, the ability to fine-tune the reactivity of a sulfonyl chloride is of paramount importance. It allows chemists to perform late-stage functionalization on complex molecular scaffolds, often containing sensitive functional groups that would not survive harsh reaction conditions.[4][5] The reactivity of an aryl sulfonyl chloride is not static; it is exquisitely controlled by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur center, while electron-donating groups (EDGs) diminish it.[6]

This guide provides an in-depth analysis of 3-Bromo-2-fluorobenzenesulfonyl chloride , a specialized reagent whose substitution pattern is designed to create a highly activated electrophilic sulfur center. We will dissect the electronic contributions of each component of the molecule to understand the causality behind its heightened reactivity and explore how this property can be quantified and leveraged in a research and development setting.

Fundamental Principles of Electrophilicity in Aryl Sulfonyl Chlorides

The reactivity of an aryl sulfonyl chloride in a nucleophilic substitution reaction is dictated by the magnitude of the partial positive charge (δ+) on the sulfur atom. A greater δ+ charge leads to a stronger electrostatic attraction for an incoming nucleophile and a lower activation energy for the reaction. This electrophilicity is modulated by a delicate interplay of two primary electronic phenomena originating from the aromatic ring substituents: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity.[7][8] Highly electronegative substituents, such as halogens, pull electron density away from the aromatic ring, an action denoted as a negative inductive (-I) effect. This withdrawal of electron density from the ring, in turn, pulls density from the sulfonyl group's sulfur atom, increasing its electrophilicity.

-

Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[8][9] Substituents with lone pairs of electrons, such as halogens, can donate this electron density into the ring's π-system, a phenomenon known as a positive resonance (+R) effect.[7][10] This donation increases the electron density of the ring, which can counteract the inductive effect and decrease the sulfur atom's electrophilicity.

For halogen substituents, the electron-withdrawing inductive effect (-I) is significantly stronger and ultimately dominates over their weaker electron-donating resonance effect (+R), resulting in a net deactivation of the benzene ring.[7][11] However, the positioning of these substituents is critical in determining their precise influence on a distal reactive center like the sulfonyl chloride group.

Structural Analysis: Deconstructing the Electronics of 3-Bromo-2-fluorobenzenesulfonyl Chloride

The exceptional electrophilicity of the sulfur atom in 3-Bromo-2-fluorobenzenesulfonyl chloride arises from the powerful and synergistic electron-withdrawing nature of its three key functional groups: the ortho-fluoro substituent, the meta-bromo substituent, and the sulfonyl chloride group itself.

Caption: Cumulative electronic effects in 3-Bromo-2-fluorobenzenesulfonyl chloride.

-

The 2-Fluoro Substituent (Ortho): Fluorine is the most electronegative element. Positioned ortho to the sulfonyl chloride, it exerts a powerful -I effect, withdrawing electron density through the C-F and C-C sigma bonds. This effect significantly lowers the electron density of the entire aromatic system, which in turn strongly pulls density from the sulfur atom.

-

The 3-Bromo Substituent (Meta): While bromine also possesses a strong -I effect and a weak +R effect, its position is key. Resonance effects are primarily expressed at the ortho and para positions. At the meta position, the influence of the +R effect is negligible. Therefore, the bromine atom acts almost exclusively as an electron-withdrawing group via its -I effect, further depleting the ring of electron density.

-

The Sulfonyl Chloride Group (-SO₂Cl): This group is itself one of the most powerful EWGs, exhibiting both strong -I and -R effects.

The result is a "perfect storm" of electron withdrawal. The cumulative inductive pull from the ortho-fluoro and meta-bromo substituents makes the aromatic ring exceptionally electron-poor. This electron-deficient ring provides very little shielding for the already electrophilic sulfonyl group, causing the partial positive charge on the sulfur atom to be significantly magnified.

Quantitative Data Summary

To contextualize the electronic impact of these substituents, we can examine their Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing character.

| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σ) |

| Fluorine | Ortho (2) | Strong (-I) | Weak (+R) | σₚ = +0.06 |

| Bromine | Meta (3) | Strong (-I) | Negligible (+R) | σₘ = +0.39 |

| -SO₂Cl | Para (Ref) | Strong (-I) | Strong (-R) | σₚ = +0.68 |

Note: Hammett constants are typically measured from para (σₚ) and meta (σₘ) positions. The values shown provide a standardized measure of their electronic influence. The ortho effect is more complex due to steric contributions but is strongly electron-withdrawing.

The large, positive σₘ value for bromine confirms its powerful inductive withdrawal at the meta position. This synergistic combination of effects makes the sulfur atom in 3-Bromo-2-fluorobenzenesulfonyl chloride a significantly "harder" and more reactive electrophile than in simpler analogues like benzenesulfonyl chloride.

Experimental and Computational Methodologies for Validation

Theoretical predictions of electrophilicity must be supported by robust experimental or computational evidence. For researchers and drug developers, two primary workflows can be employed to validate and quantify the reactivity of this reagent.

A. Computational Analysis via Density Functional Theory (DFT)

DFT calculations are a powerful tool for probing the electronic structure of molecules. By calculating the partial atomic charges, one can obtain a quantitative measure of the electrophilicity of the sulfur atom.

-

Molecule Construction: Build the 3D structure of 3-Bromo-2-fluorobenzenesulfonyl chloride and, for comparison, benzenesulfonyl chloride using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.[12]

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Population Analysis: Perform a single-point energy calculation using the optimized geometry. Request a population analysis (e.g., Natural Bond Orbital - NBO, or Mulliken) to compute the partial atomic charges on each atom.

-

Data Interpretation: Compare the calculated partial charge on the sulfur atom of 3-Bromo-2-fluorobenzenesulfonyl chloride with that of the sulfur atom in the reference benzenesulfonyl chloride. A significantly more positive charge on the substituted compound provides quantitative evidence of its enhanced electrophilicity.

Caption: Workflow for computational analysis of electrophilicity.

B. Kinetic Analysis via Reaction Rate Studies

A classical method to determine electrophilicity is to measure the rate of reaction with a standard nucleophile. Studies correlating the structure of aryl sulfonyl chlorides with their reactivity have shown that these reactions follow the Hammett equation, where electron-withdrawing substituents lead to a significant increase in the reaction rate.[13][14]

-

Reaction Setup: Prepare two parallel reactions in a suitable solvent (e.g., acetonitrile) at a constant temperature. In one, react 3-Bromo-2-fluorobenzenesulfonyl chloride with a nucleophile (e.g., aniline). In the other, react benzenesulfonyl chloride with the same nucleophile at the same concentration.

-

Rate Monitoring: Monitor the disappearance of the starting material or the appearance of the sulfonamide product over time using an appropriate analytical technique (e.g., HPLC, ¹H NMR spectroscopy).

-

Rate Constant Calculation: Determine the second-order rate constant (k) for each reaction.

-

Analysis: The ratio of the rate constants (k_substituted / k_unsubstituted) provides a direct experimental measure of the relative reactivity and, by extension, the enhanced electrophilicity imparted by the bromo and fluoro substituents.

Implications and Applications in Drug Development

The heightened electrophilicity of 3-Bromo-2-fluorobenzenesulfonyl chloride is not merely a theoretical curiosity; it is a designed feature that translates into significant practical advantages in synthesis.

-

Reaction with Weak Nucleophiles: The highly activated sulfur center can react efficiently with weakly nucleophilic amines or alcohols, which might fail to react or react too slowly with standard sulfonyl chlorides. This expands the scope of accessible sulfonamide and sulfonate ester derivatives.

-

Milder Reaction Conditions: The enhanced reactivity often allows reactions to proceed under milder conditions (e.g., lower temperatures, no need for strong base catalysts). This is crucial for late-stage functionalization, where complex drug candidates with sensitive functional groups must be modified without decomposition.[4]

-

Overcoming Steric Hindrance: In cases where a nucleophile is sterically hindered, a more powerful electrophile is required to drive the reaction to completion. The title compound serves this purpose effectively.

In essence, 3-Bromo-2-fluorobenzenesulfonyl chloride is a high-performance building block, enabling chemists to forge challenging S-N and S-O bonds that are critical for constructing novel therapeutic agents.

Conclusion

The electrophilicity of the sulfur atom in 3-Bromo-2-fluorobenzenesulfonyl chloride is a textbook example of rational reagent design. The strategic placement of two powerful, inductively electron-withdrawing halogen substituents—a fluorine atom at the ortho position and a bromine atom at the meta position—acts in concert with the inherent electron-withdrawing nature of the sulfonyl chloride group. This synergy creates an exceptionally electron-deficient sulfur center, rendering it a highly potent electrophile. This property, verifiable through both computational modeling and kinetic studies, translates into tangible synthetic advantages, empowering researchers to access a broader range of complex molecular architectures under mild conditions, thereby accelerating the process of drug discovery and development.

References

- Vertex AI Search. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved December 31, 2025.

- Chemistry LibreTexts. (2023, October 27). 16.

- McMurry, J. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition.

- Vertex AI Search. (n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis.

- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE.

- Chemistry LibreTexts. (2023, January 22).

- Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.

- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.

- Canadian Science Publishing. (n.d.). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides.

- Canadian Science Publishing. (n.d.). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides.

- Hell, S. M., et al. (2019). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society.

- B. A. D. A. G. T. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

- Arcoria, A., et al. (n.d.). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic.

- Vertex AI Search. (2025, October 11).

- Shevchuk, O. I., et al. (2025, November 28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- Asscher, M., & Vofsi, D. (n.d.). Phys. Org. 255. RSC Publishing.

- Reddit. (2025, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?.

- K-PHI Photocatalyst Team. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- Wikipedia. (n.d.).

- ResearchGate. (n.d.). Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1.

- Canadian Journal of Chemistry. (2024, May 17). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.

- ACS Publications. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters.

- RSC Publishing. (n.d.).

- Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv | Cambridge Open Engage.

- Oxford Reference. (n.d.).

- St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity.

- PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.

- Request PDF. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6.

- ChemicalBook. (2025, September 25). 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9.

- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- PubChem. (n.d.). 3-Fluorobenzenesulfonyl Chloride | C6H4ClFO2S | CID 2734258.

- Google Patents. (n.d.).

- ACS Publications. (2023). Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis. Journal of the American Chemical Society.

- PubMed Central. (n.d.).

- ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.

- Frontiers. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.

- PubMed. (2019).

- ACS Publications. (2025, December 29). Celebrating 25 Years of Scientific Discoveries in Organic and Inorganic Chemistry Supported by the ACS Petroleum Research Fund.

- PubChem. (n.d.). 3-Chloro-2-fluorobenzenesulfonyl Chloride | C6H3Cl2FO2S | CID 2778321.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 11. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. Redox-transfer. Part VI. Determination of Hammett's ρ-constant for the oxidation of cuprous chloride by aromatic sulphonyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

The Emerging Therapeutic Potential of 3-Bromo-2-fluorobenzenesulfonyl Chloride Derivatives

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzenesulfonamide core is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide delves into the untapped potential of derivatives synthesized from 3-Bromo-2-fluorobenzenesulfonyl chloride. The strategic placement of bromo and fluoro substituents on the phenyl ring presents a unique scaffold, potentially modulating physicochemical properties such as lipophilicity and electronic distribution, thereby influencing biological activity and pharmacokinetic profiles. We will explore the synthesis, potential biological activities, and key experimental protocols relevant to the evaluation of these promising compounds.

The Sulfonamide Scaffold in Medicinal Chemistry

Sulfonamides, characterized by the -SO₂NH- functional group, were the first broadly effective antimicrobials to be used systemically, heralding the dawn of the antibiotic era.[3] Their utility has since expanded dramatically, with sulfonamide-based drugs now used to treat a multitude of conditions including cancer, viral infections, inflammation, glaucoma, epilepsy, and diabetes.[1][2][3][4][5] The versatility of the sulfonamide moiety stems from its ability to act as a structural mimic of p-aminobenzoic acid (PABA) and to participate in strong hydrogen bonding interactions with various enzyme active sites.[3][5]

The 3-Bromo-2-fluorobenzenesulfonyl chloride building block is of particular interest. The electron-withdrawing nature of the fluorine atom and the steric and electronic influence of the bromine atom can significantly alter the reactivity of the sulfonyl chloride group and the binding affinity of the resulting derivatives to their biological targets. This guide provides a framework for exploring these derivatives as novel therapeutic candidates.

Synthesis of Novel Derivatives

The primary route to synthesizing a library of novel therapeutic candidates from 3-Bromo-2-fluorobenzenesulfonyl chloride is through its reaction with a diverse range of primary or secondary amines. This nucleophilic substitution reaction at the sulfonyl group is a robust and high-yielding method for generating sulfonamides.

General Synthetic Workflow

The fundamental reaction involves the condensation of 3-Bromo-2-fluorobenzenesulfonyl chloride with an amine (R¹R²NH) in the presence of a base (like pyridine or triethylamine) and an appropriate solvent (such as dichloromethane or tetrahydrofuran). The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Representative Synthesis

This protocol describes a general procedure for the synthesis of a novel sulfonamide derivative.

-

Preparation: To a solution of a selected primary or secondary amine (1.1 mmol) in anhydrous dichloromethane (DCM, 15 mL) in a round-bottom flask, add pyridine (1.5 mmol). Cool the mixture to 0°C in an ice bath.

-

Reaction: Slowly add a solution of 3-Bromo-2-fluorobenzenesulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) to the cooled amine solution dropwise over 15 minutes with constant stirring.

-

Incubation: Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure sulfonamide derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Potential Biological Activities

While data specific to 3-Bromo-2-fluorobenzenesulfonyl chloride derivatives is emerging, the broader class of benzenesulfonamides exhibits a remarkable range of pharmacological effects. This scaffold serves as a template for designing agents with potential anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

Structurally novel sulfonamide derivatives have shown significant antitumor activity through diverse mechanisms.[7][8][9]

-

Mechanism of Action: Key mechanisms include the inhibition of carbonic anhydrases (CAs) overexpressed in tumors, disruption of the cell cycle (typically causing G1 phase arrest), interference with microtubule assembly, and inhibition of angiogenesis.[7][8][9][10]

-

Targeted Inhibition: Certain derivatives act as potent and selective inhibitors of specific enzymes crucial for cancer progression, such as Polo-like kinase 4 (PLK4), which is a key regulator of cell mitosis.[11] For example, the N-(1H-indazol-6-yl)benzenesulfonamide derivative K22 showed potent PLK4 inhibitory activity (IC₅₀ = 0.1 nM) and significant anti-proliferative effects against MCF-7 breast cancer cells.[11]

Caption: Inhibition of CA IX in tumor cells by sulfonamides.

Table 1: Representative Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | Target | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| K22 | PLK4 | MCF-7 (Breast) | 1.3 µM | [11] |

| Thiophene-based analog | Not specified | MCF-7 (Breast) | Lower than Doxorubicin | [12] |

| Indisulam | Cell Cycle | Various | Sub-micromolar |[1] |

Antimicrobial Activity

The foundational activity of sulfonamides is their ability to combat bacterial infections.[2][4]

-

Mechanism of Action: They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1][3][5] Since humans obtain folate from their diet, this pathway is an excellent selective target.[3] This inhibition is bacteriostatic, meaning it halts bacterial growth and multiplication.[3]

-

Spectrum: Sulfonamides are effective against a wide range of Gram-positive and Gram-negative bacteria, including species of Streptococcus, Staphylococcus, Salmonella, and Escherichia coli.[1][4][5]

Caption: Sulfonamide inhibition of bacterial folic acid synthesis.

Table 2: Antimicrobial Activity of Benzenesulfonamide Carboxamides

| Compound | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 4d | E. coli | 6.72 mg/mL | [6] |

| 4h | S. aureus | 6.63 mg/mL | [6] |

| 4a | P. aeruginosa | 6.67 mg/mL | [6] |

| 4e | C. albicans | 6.63 mg/mL |[6] |

Enzyme Inhibition

Beyond DHPS, benzenesulfonamides are renowned for their ability to inhibit other key enzymes.

-

Carbonic Anhydrase (CA) Inhibition: This is a major area of investigation. CAs are involved in numerous physiological processes, and their inhibition can lead to diuretic, anti-glaucoma, and anticonvulsant effects.[4][5][13] Many benzenesulfonamide derivatives show potent, nanomolar-level inhibition of human CA isoforms (hCA I, hCA II, hCA VII, hCA IX).[13][14]

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Novel benzenesulfonamides carrying a benzamide moiety have demonstrated potent AChE inhibition with Kᵢ values in the nanomolar range.[14]

Table 3: Enzyme Inhibitory Activity of Novel Benzenesulfonamides

| Compound | Target Enzyme | Activity (Kᵢ) | Reference |

|---|---|---|---|

| 3g | hCA I | 4.07 ± 0.38 nM | [14] |

| 3c | hCA II | 10.68 ± 0.98 nM | [14] |